molecular formula C2H6NaO3S2+ B1676310 Mesna CAS No. 19767-45-4

Mesna

Katalognummer B1676310
CAS-Nummer: 19767-45-4
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: XOGTZOOQQBDUSI-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mesna, also known as sodium-2-mercaptoethane sulfonate, is a synthetic sulfhydryl compound used as a cytoprotective agent . It is primarily used to inhibit the hemorrhagic cystitis induced by ifosfamide . Mesna is administered either orally or intravenously .


Synthesis Analysis

The synthesis of Mesna involves acidifying and alcoholysis of acyl group mesna (II) under the alcoholic solution condition of hydrogen chloride . The reaction product is then neutralized with alkali to obtain Mesna (I) .


Molecular Structure Analysis

The molecular formula of Mesna is C2H5NaO3S2 . It has a molecular weight of 164.18 .


Chemical Reactions Analysis

Mesna reacts chemically with the urotoxic ifosfamide metabolites, acrolein and 4-hydroxy-ifosfamide, resulting in their detoxification . It also assists in detoxifying these metabolites by reacting its sulfhydryl group with α,β-unsaturated carbonyl containing compounds such as acrolein .


Physical And Chemical Properties Analysis

Mesna is a water-soluble compound with antioxidant properties . It is stable for at least 5 days .

Wissenschaftliche Forschungsanwendungen

Prophylaxis of Urothelial Toxicity

Mesna (sodium-2-mercaptoethane sulfonate) is an effective compound used for the prophylaxis of urothelial toxicity (uroprotector) in patients being treated with oxazaphosphorine, ifosfamide, and cyclophosphamide . It reacts with the metabolites of these drugs, including acrolein, which is considered to be responsible for the toxic effect on the bladder .

Antioxidant Against Acetaminophen Toxicity

Mesna has been used as an antioxidant agent against acetaminophen toxicity . It neutralizes the highly reactive urotoxic metabolites of oxazaphosphorines locally in the urine .

Stabilization in Pharmaceutical Formulations

Mesna is rapidly oxidized to disulfide, so in pharmaceutical formulations, it must be stabilized using ethylene diamine tetra acetic acid, sodium hydroxide, and an inert gas atmosphere .

Determination in Pharmaceutical Preparations

A new, simple, and sensitive indirect spectrophotometric method for the determination of mesna has been developed . This method is based on the oxidation of the drug by a known excess of sodium hypochlorite in an acidic medium, followed by the reaction of the unconsumed oxidants with indigo carmine and measurement of absorbance at 610 nm .

Determination in Environmental Samples

The aforementioned spectrophotometric method has also been applied successfully to the determination of mesna in environmental water samples .

Content Uniformity Testing

The proposed method was applied successfully as a routine quality control and content uniformity test for the determination of mesna in some pharmaceutical formulations (tablets and injections) .

Safety And Hazards

Mesna is generally safe but can cause side effects such as nausea, vomiting, constipation, leukopenia, fatigue, fever, anorexia, thrombocytopenia, anemia, granulocytopenia, diarrhea, asthenia, abdominal pain, headache, alopecia, and somnolence . Serious side effects include allergic reactions . It is advised to avoid contact with skin and eyes, and formation of dust and aerosols .

Eigenschaften

IUPAC Name

sodium;2-sulfanylethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O3S2.Na/c3-7(4,5)2-1-6;/h6H,1-2H2,(H,3,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGTZOOQQBDUSI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)[O-])S.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NaO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3375-50-6 (parent cpd)
Record name Mesna [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019767454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1020809
Record name Sodium 2-mercaptoethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesna

CAS RN

19767-45-4
Record name Mesna [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019767454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-mercaptoethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mesna
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MESNA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR7O1405Q9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mesna
Reactant of Route 2
Mesna
Reactant of Route 3
Mesna
Reactant of Route 4
Mesna
Reactant of Route 5
Mesna
Reactant of Route 6
Mesna

Q & A

A: Mesna is a thiol compound that acts as a chemoprotectant, specifically protecting the bladder from the toxic effects of oxazaphosphorine chemotherapy drugs like ifosfamide and cyclophosphamide []. These drugs are metabolized in the liver to produce acrolein, a highly reactive and toxic byproduct that concentrates in the urine.

A: Mesna itself is rapidly oxidized to its inactive disulfide form, dimesna, in the bloodstream [, ]. Dimesna is largely inert and circulates until it reaches the kidneys. Within the kidneys, dimesna is selectively reduced back to the active thiol form, Mesna, by enzymes in the renal tubular epithelium [, ]. This localized activation ensures a high concentration of Mesna precisely where it's needed - in the urine - to detoxify acrolein.

A: No, Mesna does not hinder the anticancer activity of oxazaphosphorines []. Because it is rapidly converted to the inactive dimesna in the bloodstream, it does not significantly interact with the chemotherapeutic agents or their target cells.

ANone: The molecular formula for Mesna is C2H5NaO3S2 and its molecular weight is 164.17 g/mol.

A: Several studies used various spectroscopic techniques to characterize and quantify Mesna. For instance, high-performance liquid chromatography (HPLC) with fluorescence detection has been successfully employed for quantifying Mesna in biological samples []. This method utilizes ThioGlo-3 as a derivatizing agent to enhance the fluorescence properties of Mesna.

A: Yes, studies have shown that Mesna, when combined with ifosfamide in a 1:1 ratio, exhibits physicochemical stability in normal saline solution for up to 14 days at room temperature []. This stability profile allows for its administration as a prolonged continuous infusion using a portable pump, enhancing patient convenience and potentially reducing toxicity compared to traditional bolus dosing regimens.

ANone: Mesna is not known to possess catalytic properties. Its primary mechanism of action involves direct chemical interaction and neutralization of toxic metabolites, rather than catalytic activity.

ANone: Currently, there is limited information available regarding the application of computational chemistry and modeling techniques, such as simulations, calculations, and QSAR models, specifically for Mesna.

A: The thiol (-SH) group is crucial for Mesna's uroprotective activity [, ]. This group acts as a nucleophile, readily reacting with the electrophilic double bond in acrolein, forming a stable, non-toxic conjugate. This chemical reaction effectively neutralizes acrolein's toxicity.

A: Research efforts have focused on optimizing Mesna's formulation to improve its pharmacokinetic properties. For example, a new oral preparation of Mesna, ARGIMESNA, has been developed and was shown to be well-tolerated and effective in preventing hemorrhagic cystitis in a clinical trial []. This suggests that continued research into novel formulations holds promise for enhancing Mesna's therapeutic profile.

A: Mesna exhibits rapid absorption and elimination. Following intravenous administration, it achieves peak plasma concentrations within 1 hour []. Its half-life is relatively short, approximately 2 hours, and it undergoes rapid clearance from the body, primarily via renal excretion [, ]. This rapid elimination necessitates frequent dosing or continuous infusion to maintain therapeutic levels in the urine.

ANone: The rapid conversion of Mesna to dimesna in plasma and its subsequent reduction back to Mesna in the kidneys are key to its targeted uroprotective effect. This localized activation ensures a high concentration of Mesna in the urine where it can efficiently neutralize acrolein, minimizing systemic exposure to the active thiol and potentially reducing side effects.

A: Yes, numerous clinical trials have established the efficacy of Mesna in preventing hemorrhagic cystitis associated with high-dose ifosfamide and cyclophosphamide treatment [, , , , , , ]. These trials consistently demonstrate a significant reduction in the incidence and severity of bladder toxicity when Mesna is co-administered with these chemotherapeutic agents.

ANone: Currently, there is no evidence of resistance developing to Mesna's uroprotective effect. Its mechanism of action involves a direct chemical reaction with acrolein, making it unlikely for tumor cells to develop resistance mechanisms.

ANone: Mesna's delivery is inherently targeted to the urinary tract due to its unique metabolism and the site-specific reduction of dimesna to Mesna within the kidneys.

ANone: Researchers employ various analytical techniques to investigate the pharmacokinetics and metabolism of Mesna. These include:

  • High-performance liquid chromatography (HPLC) [, , ]: This technique separates Mesna and its metabolites from biological samples, allowing for quantification and monitoring their levels in the body.
  • Fast atom bombardment mass spectrometry (FAB-MS) []: This method helps identify and quantify metabolites of Mesna, providing insights into its metabolism and detoxification pathways.
  • Electron spin resonance (ESR) []: ESR has been utilized to investigate the structural changes in mucus upon Mesna treatment, providing insights into its mucolytic effects.

ANone: Analytical methods employed for quantifying Mesna in biological samples undergo rigorous validation processes to ensure accuracy, precision, and specificity. These validation procedures are crucial for generating reliable and reproducible data in pharmacokinetic and pharmacodynamic studies.

ANone: As a pharmaceutical compound, Mesna production follows strict quality control and assurance measures throughout its development, manufacturing, and distribution. These measures are in place to ensure the drug's purity, potency, and safety for patient use.

ANone: Mesna's potential to either induce or inhibit drug-metabolizing enzymes is an area that requires further investigation. Such interactions could have implications for its own metabolism and clearance, as well as potentially influencing the pharmacokinetics of co-administered drugs.

ANone: While Mesna remains a mainstay in uroprotection during oxazaphosphorine therapy, alternative strategies exist:

  • Hyperhydration and forced diuresis []: Increasing fluid intake and administering diuretics to promote urine flow can dilute the concentration of acrolein in the bladder, reducing toxicity.
  • Urinary alkalinization []: Adjusting the pH of urine to be more alkaline can potentially decrease the formation of toxic acrolein metabolites.

ANone: Specific guidelines for recycling and waste management of Mesna are subject to local regulations and should be handled in accordance with pharmaceutical waste disposal protocols.

ANone: Research on Mesna benefits from a robust infrastructure, including:

  • Preclinical models [, , , , ]: Various in vitro and in vivo models are crucial for studying the mechanisms of action, efficacy, and toxicity of Mesna.
  • Analytical techniques [, , , , ]: Sophisticated analytical tools allow for precise characterization, quantification, and monitoring of Mesna and its metabolites in biological matrices.
  • Clinical trials [, , , , , , ]: Well-designed clinical trials are essential for evaluating the clinical efficacy and safety of Mesna in various patient populations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.